![molecular formula C11H18O3 B14378664 6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one CAS No. 88525-25-1](/img/structure/B14378664.png)
6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethoxy-3,3-dimethylbicyclo[320]heptan-2-one is a chemical compound with a unique bicyclic structure It is characterized by its two methoxy groups and two methyl groups attached to a heptane ring
Méthodes De Préparation
The synthesis of 6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one involves several steps. One common method includes the reaction of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Applications De Recherche Scientifique
6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one can be compared with other similar compounds such as:
6,6-Dimethylbicyclo[3.1.1]heptan-2-one: This compound has a similar bicyclic structure but lacks the methoxy groups, resulting in different chemical properties and reactivity.
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one: This compound has a methylene group instead of methoxy groups, leading to variations in its chemical behavior.
Norinone: Another bicyclic compound with different substituents, used in various chemical applications
Propriétés
Numéro CAS |
88525-25-1 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
6,6-dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C11H18O3/c1-10(2)6-8-7(9(10)12)5-11(8,13-3)14-4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
XVBXGQZNYHMATC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2C(C1=O)CC2(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


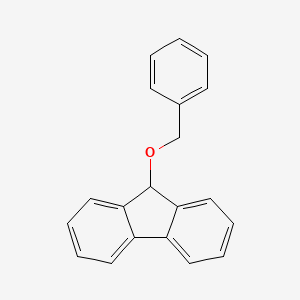
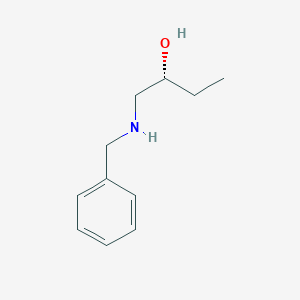
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
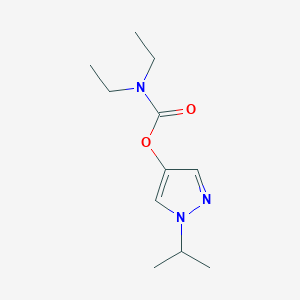
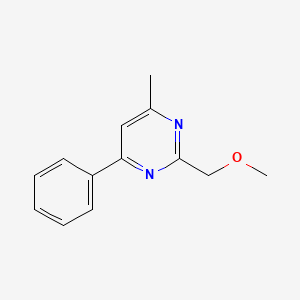
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)

![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
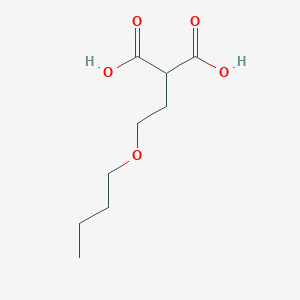
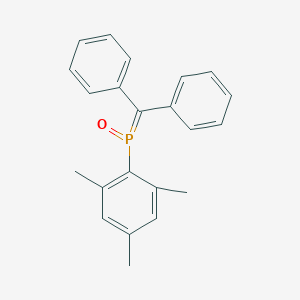
![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
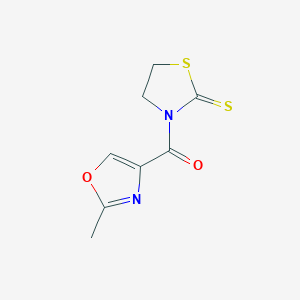
![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
